Diflumetorim

描述

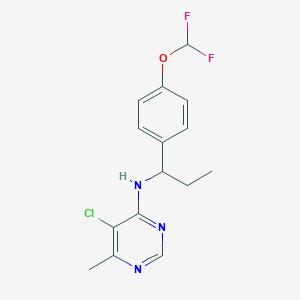

Diflumetorim is an organic compound with the chemical formula C15H16ClF2N3O. It is a white crystalline solid known for its strong antifungal activity. This compound is soluble in organic solvents such as ethanol and dichloromethane but is insoluble in water. It is commonly used as a fungicide to control various crop diseases, including black spot, anthracnose, and rust .

准备方法

The preparation of Diflumetorim typically involves the fluorination reaction of pyrimidine and fluorine gas under the catalysis of nickel chloride or lead chloride. The specific reaction conditions can be adjusted based on the laboratory scale and requirements . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness.

化学反应分析

Hydrolytic Stability

Diflumetorim undergoes hydrolysis under alkaline conditions, with degradation rates influenced by:

| Condition | Half-Life (pH 7.4, 25°C) | Primary Degradants |

|---|---|---|

| Neutral | >30 days | Minimal decomposition |

| Alkaline (pH 9) | 12 hours | 5-fluoro-6-ethylpyrimidin-4-amine |

Hydrolysis occurs via nucleophilic attack on the dichloroisothiazole ring, releasing chloride ions .

Photodegradation

UV irradiation in aqueous sulfite solutions cleaves C–F bonds, yielding:

-

Defluorinated intermediates (e.g., hydroxylated pyrimidines) .

-

Complete mineralization to CO₂ and inorganic ions under prolonged exposure .

Enzymatic Interaction Mechanisms

This compound inhibits fungal complex I NADH oxidoreductase via:

-

Binding Site : Pyrimidinamine nitrogen coordinates with flavin mononucleotide (FMN) cofactors .

-

Key Interactions (molecular docking data) :

Interaction Type Bond Length (Å) Energy Contribution (kcal/mol) H-bond (NH–FMN) 2.1 -4.2 π–Stacking (coumarin) 3.8 -2.7

Comparative Reactivity with Derivatives

Novel derivatives (e.g., T18) exhibit enhanced fungicidal activity due to optimized electronic profiles:

| Compound | EC₅₀ vs. Puccinia sorghi (mg/L) | LogP | ΔG binding (kcal/mol) |

|---|---|---|---|

| This compound | 53.26 | 3.2 | -8.9 |

| T18 | 0.93 | 2.8 | -11.4 |

Mechanistic Insight : Thiazole substituents in T18 reduce electron density at the pyrimidine ring, facilitating stronger FMN coordination . DFT calculations confirm a 1.8-fold increase in charge transfer efficiency compared to this compound .

Solid-State Reactivity

In formulations, this compound demonstrates:

科学研究应用

Agricultural Applications

Diflumetorim is utilized predominantly in agriculture for its fungicidal properties. It is effective against a range of fungal pathogens that affect crops, contributing to improved yields and crop health.

Efficacy Against Fungal Pathogens

This compound exhibits significant antifungal activity, particularly against pathogens such as Pseudoperonospora cubensis (cucumber downy mildew) and Rhizoctonia solani.

Table 1: Efficacy of this compound Against Selected Fungal Pathogens

In comparative studies, this compound has been shown to have higher EC50 values than newer compounds, indicating that while it is effective, there may be more potent alternatives available in the market .

Field Trials

Field trials have demonstrated the practical application of this compound in controlling fungal diseases in crops. For example, a recent study showed that this compound's performance was evaluated against cucumber downy mildew under field conditions, where it exhibited moderate control efficacy compared to other fungicides like flumorph and mancozeb.

Table 2: Control Efficacy of this compound in Field Trials

| Compound | Concentration (mg/L) | Control Efficacy (%) |

|---|---|---|

| This compound | 200 | 79 |

| Flumorph | 200 | 56 |

| Mancozeb | 1000 | 76 |

| Cyazofamid | 100 | 91 |

These results indicate that while this compound is effective, its control efficacy can vary significantly depending on the concentration used and the specific pathogen targeted .

Pharmaceutical Applications

Beyond agriculture, this compound has potential applications in pharmaceuticals due to its structural properties and biological activity.

Synthesis of Drug Molecules

This compound's chemical structure allows it to participate in various synthetic processes, including the difluoromethoxylation of drug molecules. This reaction has been shown to tolerate a wide variety of functional groups, making it a valuable tool in drug discovery .

Table 3: Drug Molecules Modified Using Difluoromethoxylation

| Drug Molecule | Yield (%) | Application |

|---|---|---|

| Baclofen | 76 | Muscle relaxant |

| Febuxostat | 42 | Anti-hyperuricemic |

| Efavirenz | 65 | Antiretroviral for HIV treatment |

The ability to modify existing drugs through reactions involving this compound demonstrates its utility in enhancing the efficacy or altering the pharmacokinetics of pharmaceutical compounds .

Resistance Mechanisms

Research has indicated that resistance to this compound can develop in certain fungal populations. A study identified overexpression of specific P450 genes related to resistance mechanisms against this compound and other similar fungicides . Understanding these mechanisms is crucial for developing strategies to mitigate resistance and maintain the effectiveness of this compound as a fungicide.

Comparative Studies with New Compounds

Recent studies have focused on comparing the efficacy of this compound with newly synthesized compounds derived from pyrimidine amine derivatives. These studies found that some new compounds exhibited lower EC50 values than this compound against Rhizoctonia solani, suggesting that ongoing research may yield more effective alternatives for crop protection .

作用机制

Diflumetorim exerts its effects by targeting mitochondrial complex I (NADH oxidoreductase), which is involved in the electron transport chain. By inhibiting this complex, this compound disrupts the production of ATP, leading to the death of fungal cells. This unique mode of action differentiates it from other fungicides and reduces the likelihood of cross-resistance .

相似化合物的比较

Diflumetorim is part of the pyrimidinamine class of fungicides. Similar compounds include:

Pyrimidifen: Another pyrimidinamine derivative with antifungal properties.

Tebuconazole: A triazole fungicide with a different mode of action but similar applications.

Triflumizole: A fungicide with a similar chemical structure but different target sites and mechanisms of action

This compound stands out due to its unique mode of action and strong antifungal activity, making it a valuable tool in agricultural and scientific research.

生物活性

Diflumetorim is a pyrimidinamine fungicide that has garnered attention for its efficacy against various fungal pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative efficacy, and recent research findings.

This compound primarily functions as an inhibitor of the complex I reduced nicotinamide adenine dinucleotide (NADH) oxidoreductase in the mitochondrial respiratory chain. This mechanism disrupts cellular respiration in fungi, leading to reduced energy production and ultimately fungal cell death. Molecular docking studies have suggested that this compound shares similar binding interactions with other compounds targeting this enzyme, indicating a conserved mode of action among related fungicides .

Efficacy Against Fungal Pathogens

This compound has been evaluated against several fungal species, demonstrating varying levels of efficacy. The following table summarizes the effective concentrations (EC50) reported in different studies:

| Fungal Pathogen | EC50 (mg/L) | Reference |

|---|---|---|

| Rhizoctonia solani | 19.80 | |

| Pseudoperonospora cubensis | 21.44 | |

| Puccinia sorghi | 53.26 | |

| Alternaria solani | 19.80 |

These values indicate that while this compound is effective against certain pathogens, its potency can vary significantly depending on the target organism.

Comparative Studies

Recent studies have compared this compound with novel compounds designed to enhance fungicidal activity. For instance, a series of new derivatives exhibited lower EC50 values than this compound against Pseudoperonospora cubensis, suggesting potential for improved formulations . Notably, compound 4f , a derivative from a recent study, showed an EC50 of 1.96 mg/L against cucumber downy mildew, significantly outperforming this compound .

Case Studies and Research Findings

- In Vitro and In Vivo Bioassays : In vitro assays revealed that this compound effectively inhibited fungal growth at concentrations comparable to other commercial fungicides. However, in vivo studies indicated that its performance can be influenced by environmental factors and application methods .

- Field Trials : Field trials demonstrated that while this compound provided reasonable control over certain fungal diseases, newer compounds such as those derived from thiophen-2-yl nicotinamide exhibited superior control efficacies in practical applications . For example, compound 4f achieved control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively, surpassing those of this compound and other commercial alternatives .

- Resistance Management : The development of resistance in fungal populations poses a challenge for the long-term use of this compound. Studies suggest that rotating this compound with other classes of fungicides may mitigate resistance development while maintaining effective disease control .

属性

IUPAC Name |

5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClF2N3O/c1-3-12(21-14-13(16)9(2)19-8-20-14)10-4-6-11(7-5-10)22-15(17)18/h4-8,12,15H,3H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKULYKCZPJMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(F)F)NC2=NC=NC(=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057955 | |

| Record name | Diflumetorim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130339-07-0 | |

| Record name | Diflumetorim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130339-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflumetorim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130339070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflumetorim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyrimidinamine, 5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUMETORIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGZ4LD5DT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Diflumetorim and what are its downstream effects on target organisms?

A1: this compound acts by inhibiting mitochondrial complex I in fungi [, , , ]. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. The fungicidal activity of this compound manifests as inhibition of mycelial growth, sporangial production, and other crucial developmental stages in various fungal species [, , ].

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they mention it as a “pyrimidine amine” compound [, , ]. For detailed structural information, it is recommended to refer to chemical databases or the primary literature on this compound.

Q3: What is the spectrum of fungicidal activity exhibited by this compound?

A3: this compound demonstrates broad-spectrum activity against various plant pathogenic fungi, including Phytophthora litchii [], Phytophthora infestans [], Pseudoperonospora cubensis [, , ], and Magnaporthe oryzae []. It effectively controls diseases like potato and tomato late blight, cucumber downy mildew, and rice blast [, , ].

Q4: How does the structure of this compound relate to its fungicidal activity?

A4: While the provided abstracts don't delve into the specific structure-activity relationships of this compound, several studies highlight the synthesis and evaluation of novel pyrimidine amine derivatives inspired by this compound's structure [, , , ]. These investigations explore modifications to the pyrimidine ring and other moieties, seeking to enhance fungicidal potency and understand the impact of structural changes on activity against specific pathogens [, , , ].

Q5: What are the potential advantages of combining this compound with other fungicides?

A5: Combining this compound with other fungicides, such as those belonging to the thiocarbamate or methoxyacrylate classes, can lead to synergistic effects [, ]. This means the combined effect of the fungicides is greater than the sum of their individual effects. This synergism can broaden the fungicidal spectrum, reduce the required dosage, and potentially delay the development of resistance [, , ].

Q6: Are there any studies on the environmental impact and degradation of this compound?

A6: While the provided abstracts don't discuss the environmental impact of this compound in detail, one study mentions the analysis of this compound and its metabolites in soil []. This suggests that research is being conducted to understand the fate and behavior of this fungicide in the environment.

Q7: Are there any known alternatives or substitutes for this compound?

A7: The research papers mention several alternative fungicides with varying modes of action. These include azoxystrobin, kresoxim-methyl, trifloxystrobin, benzene kresoxim, dimoxystrobin, metiram, mancozeb, propineb, zineb, flumorph, cyazofamid, isoprothiolane, carbendazim, fluazinam, azoxystrobin, and prochloraz [, , , , ]. The choice of alternative depends on factors like the target pathogen, desired efficacy, and resistance management strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。